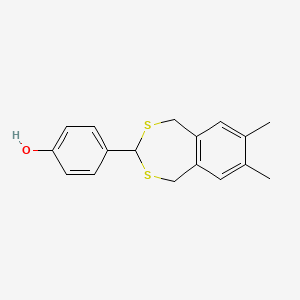![molecular formula C14H14N2OS B11684932 N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11684932.png)
N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a thiophene ring and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 3-methylbenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways involved in processes like cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(3-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide: Similar structure but with a bromine atom instead of a methyl group.
N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide: Contains a methoxy group instead of a methyl group.
N’-[(E)-(3-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide: Features a nitro group instead of a methyl group.
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C14H14N2OS |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
N-[(E)-(3-methylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2OS/c1-11-4-2-5-12(8-11)10-15-16-14(17)9-13-6-3-7-18-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
Clé InChI |
KGZUGLOSXHQBLV-XNTDXEJSSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=N/NC(=O)CC2=CC=CS2 |
SMILES canonique |
CC1=CC(=CC=C1)C=NNC(=O)CC2=CC=CS2 |
Solubilité |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11684852.png)
![2-bromo-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11684859.png)


![N'-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11684871.png)
![N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide](/img/structure/B11684879.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline](/img/structure/B11684890.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684897.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684909.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684916.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide](/img/structure/B11684917.png)
![2-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684923.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11684929.png)
